1H-Pyrrole-2,3-dione, 1,5-diphenyl-4-[phenyl(phenylimino)methyl]-
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Overview
Description
1H-Pyrrole-2,3-dione, 1,5-diphenyl-4-[phenyl(phenylimino)methyl]- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The specific structure of this compound includes a pyrrole ring, which is a five-membered ring with one nitrogen atom, and various phenyl groups attached to it
Preparation Methods
The synthesis of 1H-Pyrrole-2,3-dione, 1,5-diphenyl-4-[phenyl(phenylimino)methyl]- can be achieved through several synthetic routes. One common method involves the reaction of a pyrrole derivative with a phenyl-substituted imine under specific conditions. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency .
Chemical Reactions Analysis
1H-Pyrrole-2,3-dione, 1,5-diphenyl-4-[phenyl(phenylimino)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one of the phenyl groups is replaced by another substituent.
Scientific Research Applications
1H-Pyrrole-2,3-dione, 1,5-diphenyl-4-[phenyl(phenylimino)methyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2,3-dione, 1,5-diphenyl-4-[phenyl(phenylimino)methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1H-Pyrrole-2,3-dione, 1,5-diphenyl-4-[phenyl(phenylimino)methyl]- can be compared with other similar compounds, such as:
1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-: This compound has a similar pyrrole ring structure but with different substituents, leading to distinct chemical and biological properties.
1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl-: Another related compound with variations in the substituents attached to the pyrrole ring, resulting in unique reactivity and applications.
Properties
CAS No. |
60532-91-4 |
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Molecular Formula |
C29H20N2O2 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
4-(C,N-diphenylcarbonimidoyl)-1,5-diphenylpyrrole-2,3-dione |
InChI |
InChI=1S/C29H20N2O2/c32-28-25(26(21-13-5-1-6-14-21)30-23-17-9-3-10-18-23)27(22-15-7-2-8-16-22)31(29(28)33)24-19-11-4-12-20-24/h1-20H |
InChI Key |
CQOJJGSPFQHNJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(=O)N2C3=CC=CC=C3)C(=NC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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